

# comparative DFT analysis of 1,3-diazete and other four-membered rings

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## Compound of Interest

Compound Name: 1,3-Diazete

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A Comparative DFT Analysis of **1,3-Diazete** and Other Four-Membered Rings

## Introduction

Four-membered rings are a fascinating class of cyclic compounds that often exhibit significant ring strain, leading to unique chemical reactivity and electronic properties. This guide provides a comparative analysis of **1,3-diazete**, a heterocyclic unsaturated four-membered ring, with other notable four-membered rings: cyclobutadiene, azetidine, and 1,2-diazete. The analysis is based on Density Functional Theory (DFT) calculations, a powerful computational tool for investigating molecular structures, energies, and properties. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of these strained ring systems.

## Data Presentation

The following tables summarize key geometric, energetic, and magnetic properties of the four-membered rings, calculated using DFT methods. While a consistent level of theory (B3LYP/6-31G\*) is targeted for direct comparison, data availability in the literature varies. Missing values or data from alternative computational methods are noted.

Table 1: Optimized Geometric Parameters (Bond Lengths in Å and Bond Angles in °)

Molecule	Bond	Bond Length (Å)	Angle	Bond Angle (°)
1,3-Diazete	C-N	Data not available	N-C-N	Data not available
C=N	Data not available	C-N-C	Data not available	
Cyclobutadiene	C-C	1.576	C-C-C	90.0
C=C	1.342			
Azetidine	C-C	1.558	C-C-C	87.8
C-N	1.481	C-N-C	88.5	
1,2-Diazete	C-C	Data not available	C-C-N	Data not available
C-N	Data not available	C-N-N	Data not available	
N=N	Data not available			

Note: Data for cyclobutadiene and azetidine are representative values from DFT calculations. Specific values for **1,3-diazete** and 1,2-diazete at the B3LYP/6-31G level of theory are not readily available in the literature.\*

Table 2: Strain Energies and Aromaticity Indices

Molecule	Strain Energy (kcal/mol)	NICS(0) (ppm)	NICS(1) (ppm)	Aromaticity
1,3-Diazete	Data not available	Data not available	Data not available	Potentially non-aromatic
Cyclobutadiene	55	+18.3	+27.6	Antiaromatic
Azetidine	25.6	Not applicable	Not applicable	Non-aromatic
1,2-Diazete	Data not available	Data not available	Data not available	Likely non-aromatic

Note: Strain energy for cyclobutadiene is a consensus value. The strain energy for azetidine is a calculated value<sup>[1]</sup>. NICS (Nucleus-Independent Chemical Shift) values are indicators of aromaticity, with negative values suggesting aromaticity and positive values suggesting antiaromaticity. NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. Data for **1,3-diazete** and 1,2-diazete are not readily available.

## Experimental Protocols

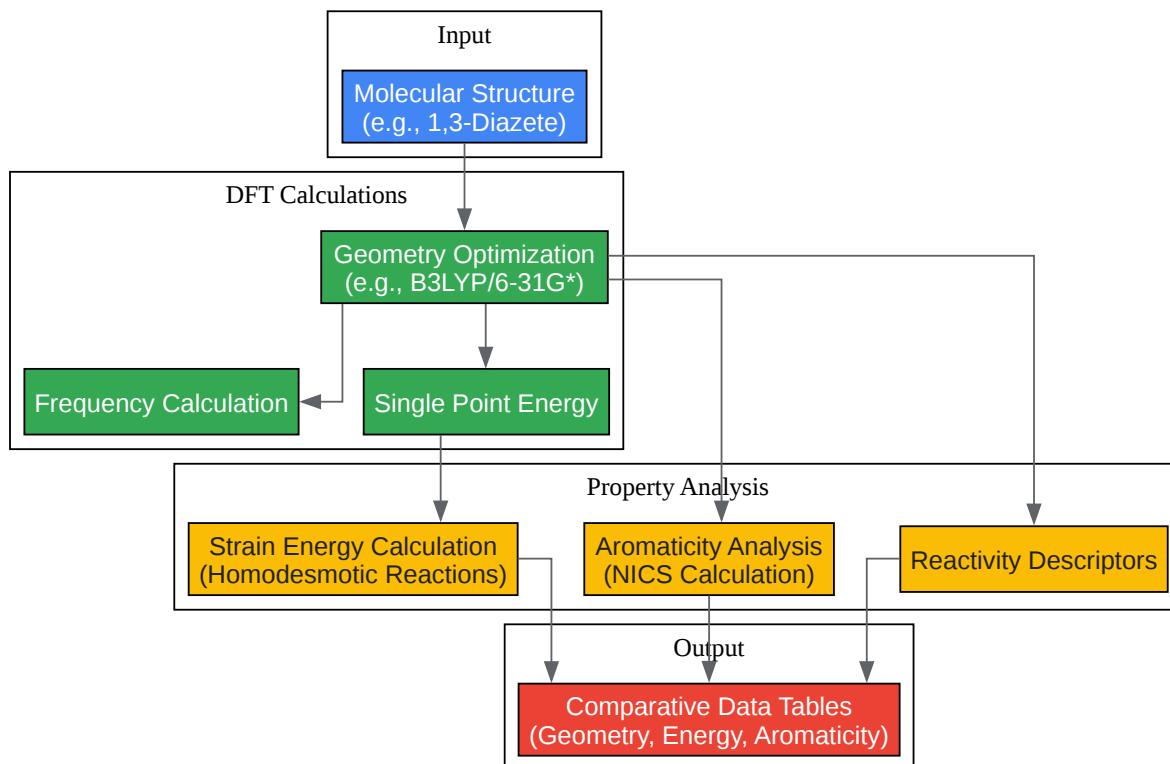
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical protocol for such a comparative analysis involves the following steps:

- Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a basis set, like 6-31G\*, which provides a good balance between accuracy and computational cost<sup>[2][3][4]</sup>.
- Frequency Calculations: After geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE), which are important for accurate energy comparisons.
- Strain Energy Calculation: Ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic, strain-free reference compound. A common method for calculating RSE is through the use of isodesmic or homodesmotic

reactions[5][6][7]. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of a homodesmotic reaction for a generic four-membered ring X-CH<sub>2</sub>-CH<sub>2</sub>-Y is: X-CH<sub>2</sub>-CH<sub>2</sub>-Y + 2 CH<sub>3</sub>-X-Y-CH<sub>3</sub> → CH<sub>3</sub>-X-CH<sub>2</sub>-CH<sub>3</sub> + CH<sub>3</sub>-Y-CH<sub>2</sub>-CH<sub>3</sub>

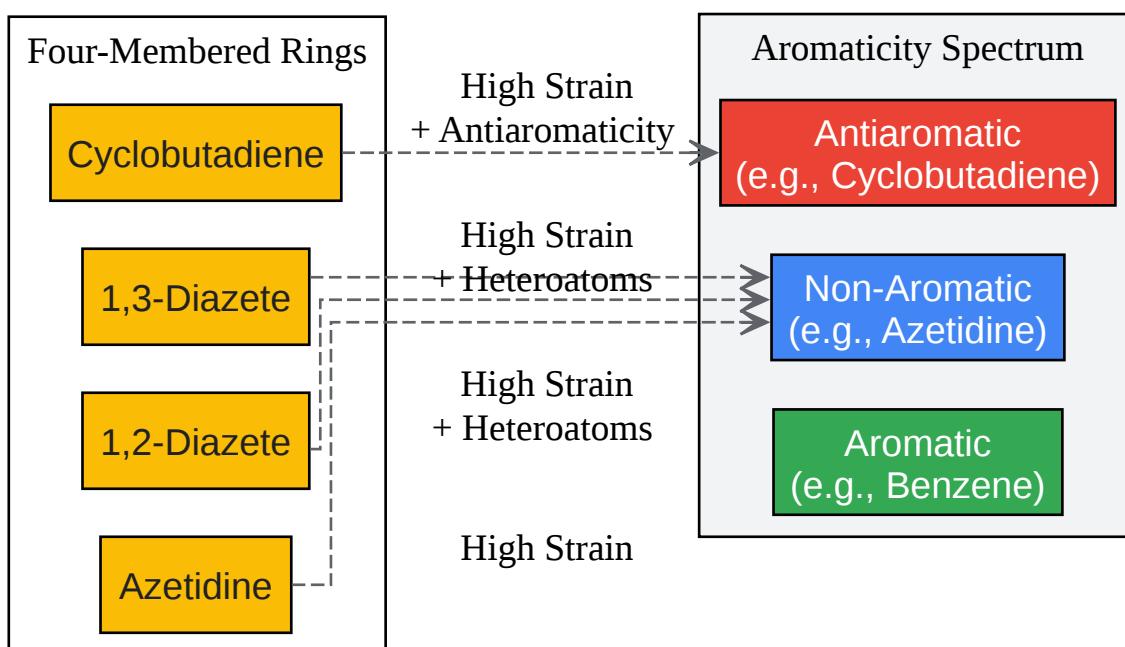
- NICS (Nucleus-Independent Chemical Shift) Calculation: NICS is a magnetic criterion used to assess the aromaticity of a cyclic system. It involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., 1 Å for NICS(1)). The calculated isotropic magnetic shielding value at this point, with its sign reversed, gives the NICS value. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

## Mandatory Visualization



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Caption: Workflow for comparative DFT analysis of four-membered rings.

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Caption: Comparative electronic properties of four-membered rings.

## Discussion

**1,3-Diazete:** As an unsaturated four-membered ring with two nitrogen atoms, **1,3-diazete** is an intriguing target for theoretical study. However, there is a notable scarcity of published DFT data for this parent molecule. Based on the principles of ring strain and electronic structure, it is expected to be a highly strained and reactive species. The presence of nitrogen lone pairs and pi-electrons could lead to complex electronic behavior, though significant aromatic stabilization is unlikely due to the 4-pi electron system within the ring, analogous to cyclobutadiene.

**Cyclobutadiene:** This is the archetypal antiaromatic compound, possessing  $4\pi$  electrons in a cyclic conjugated system. DFT calculations confirm its rectangular geometry, a consequence of Jahn-Teller distortion to avoid the highly unstable square triplet state. Its high positive NICS values are a clear indicator of its antiaromatic character. The significant ring strain of approximately 55 kcal/mol contributes to its extreme reactivity.

**Azetidine:** As a saturated heterocyclic amine, azetidine is a non-aromatic four-membered ring. Its ring strain is substantial, calculated to be around 25.6 kcal/mol, which is a driving force for

ring-opening reactions[1][8]. This scaffold is of particular interest in medicinal chemistry, and understanding its conformational preferences and reactivity is crucial for drug design.

1,2-Diazete: Similar to **1,3-diazete**, there is limited specific DFT data for the parent 1,2-diazete. Studies on related 1,2-dihydrodiazetes suggest they are strained heterocycles with no indication of aromatic stabilization[5]. The presence of the N=N double bond within the strained four-membered ring is expected to impart unique reactivity.

## Conclusion

This comparative guide highlights the diverse electronic landscapes of four-membered rings, from the antiaromaticity of cyclobutadiene to the non-aromatic, strained nature of azetidine. While DFT provides a powerful framework for these investigations, there remains a clear need for more detailed computational studies on less common heterocycles like **1,3-diazete** and 1,2-diazete to fully elucidate their properties and potential applications. The provided workflow and comparative data serve as a valuable resource for researchers initiating theoretical investigations into these challenging yet rewarding molecular systems.

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